molecular formula C22H24N2O4 B2651631 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide CAS No. 851408-03-2

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide

Cat. No. B2651631
CAS RN: 851408-03-2
M. Wt: 380.444
InChI Key: OBSHGBURTYMNQA-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide” is a complex organic compound that contains a quinoline core, which is a bicyclic aromatic system with a nitrogen atom . Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic system containing a benzene ring fused to a pyridine ring . It also contains dimethyl, dimethoxybenzamide, and ethyl groups attached to the quinoline core.

Scientific Research Applications

Psycho- and Neurotropic Profiling

Research on related quinolin-4-ones has demonstrated potential psycho- and neurotropic properties. A study on novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones showed specific sedative effects and considerable anti-amnesic activity, suggesting a similar structural compound could be of interest for psychoactive compound studies (Podolsky, Shtrygol’, & Zubkov, 2017).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the compound , have demonstrated potent cytotoxic activities against various cancer cell lines, indicating the potential of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Synthesis Routes

Studies on quinoxaline derivatives provide insight into efficient synthetic routes that could be applied to the synthesis of this compound, enhancing its availability for research and potential applications (Gorbunova & Mamedov, 2006).

Corrosion Inhibition

Quinoxalines have been studied for their corrosion inhibition properties, suggesting that similar compounds like this compound could serve as effective corrosion inhibitors for metals in acidic environments (Zarrouk et al., 2014).

Antiviral Properties

Research into novel quinoxaline derivatives has shown significant antiviral activities, highlighting the potential of structurally similar compounds to serve as bases for developing new antiviral agents (Elzahabi, 2017).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-5-6-15-11-16(21(25)24-20(15)14(13)2)9-10-23-22(26)18-8-7-17(27-3)12-19(18)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHGBURTYMNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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